molecular formula C15H22N6 B12258699 N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12258699
M. Wt: 286.38 g/mol
InChI Key: XWUXDUVOHKHRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Properties

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

N-methyl-N-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C15H22N6/c1-19(15-4-2-3-7-16-15)14-5-9-20(10-6-14)12-13-21-11-8-17-18-21/h2-4,7-8,11,14H,5-6,9-10,12-13H2,1H3

InChI Key

XWUXDUVOHKHRDS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCN2C=CN=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multiple stepsThe piperidine and pyridine rings are then introduced through subsequent reactions involving nucleophilic substitution and reductive amination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine and pyridine rings can interact with biological receptors. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, or alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to the combination of the triazole, piperidine, and pyridine rings in a single molecule. This structural complexity allows for diverse chemical reactivity and a broad range of applications in various fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.